4-[(3,5-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid
Description
Structural Characterization
Systematic Nomenclature and IUPAC Conventions
The IUPAC name of the compound is 4-(3,5-dimethyl-N-methylsulfonylanilino)butanoic acid . This nomenclature adheres to the following conventions:
- Parent chain : Butanoic acid (C₄H₇O₂), with the carboxylic acid group (-COOH) as the functional group.
- Substituents :
- Amino group : Attached to the fourth carbon of the butanoic acid chain.
- Sulfonamide group : The amino group is further substituted with a methylsulfonyl (-SO₂CH₃) moiety.
- 3,5-Dimethylphenyl group : A phenyl ring substituted with methyl groups at the 3- and 5-positions, linked via an aniline nitrogen to the sulfonamide group.
The systematic name reflects the hierarchy of functional groups, prioritizing the carboxylic acid over the sulfonamide substituent.
Molecular Architecture: Sulfonamide Core and Substituted Aryl Groups
The molecular architecture consists of three key components:
- Sulfonamide core : A central -SO₂-NH- linkage connecting the methylsulfonyl group to the aryl-substituted amine.
- 3,5-Dimethylphenyl group : A benzene ring with methyl substituents at the 3- and 5-positions, providing steric and electronic effects.
- Butanoic acid chain : A four-carbon chain terminating in a carboxylic acid group.
Structural Features:
- Sulfonamide bond : The -SO₂-NH- group is planar due to resonance stabilization, enabling hydrogen bonding with polar solvents or biological targets.
- Steric effects : The 3,5-dimethylphenyl group introduces steric hindrance, influencing molecular packing and reactivity.
- Electron-withdrawing effects : The methylsulfonyl group depletes electron density on the nitrogen, modulating the compound’s acidity and reactivity.
Crystallographic Analysis and Three-Dimensional Conformation
While direct crystallographic data for this compound is unavailable in the provided sources, insights can be drawn from analogous sulfonamide structures:
- Space group prediction : Sulfonamides often crystallize in monoclinic or orthorhombic systems due to hydrogen bonding between the sulfonamide NH and carboxylic acid groups.
- Molecular symmetry : The 3,5-dimethylphenyl group may enforce a C₂ axis, reducing symmetry and increasing lattice complexity.
- Intermolecular interactions : Expected hydrogen bonds between the carboxylic acid proton and oxygen atoms of adjacent molecules, forming extended networks.
Spectroscopic Fingerprints (¹H/¹³C NMR, FT-IR, UV-Vis)
Experimental spectroscopic data for this compound is limited, but predictions can be made based on its structure:
¹H NMR Spectra:
| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Butanoic acid (α-CH₂) | 2.1–2.4 | Triplet (coupled to β-CH₂) |
| Butanoic acid (β-CH₂) | 1.5–1.8 | Sextet (coupled to α-CH₂ and γ-CH₂) |
| Butanoic acid (γ-CH₂) | 3.0–3.3 | Quintet (coupled to β-CH₂) |
| 3,5-Dimethylphenyl (aromatic) | 6.7–7.1 | Singlet (para to NH group) |
| Methylsulfonyl (CH₃) | 2.9–3.1 | Singlet |
¹³C NMR Spectra:
| Carbon Environment | Expected Chemical Shift (δ, ppm) |
|---|---|
| Carboxylic acid (C=O) | 170–175 |
| Sulfonamide (SO₂) | 50–55 (S=O carbons) |
| 3,5-Dimethylphenyl (C-1, C-3, C-5) | 135–140 (aromatic carbons) |
| Methylsulfonyl (CH₃) | 25–30 |
FT-IR:
- SO₂ asymmetrical stretching : ~1320–1350 cm⁻¹
- SO₂ symmetrical stretching : ~1150–1200 cm⁻¹
- NH bending (sulfonamide) : ~780–820 cm⁻¹
- Carboxylic acid O-H stretch : ~2500–3300 cm⁻¹ (broad)
UV-Vis:
- λₘₐₓ (aromatic ring) : ~250–270 nm (π→π* transition)
- Absorbance (ε) : ~10,000–15,000 L/mol·cm (estimated)
Properties
IUPAC Name |
4-(3,5-dimethyl-N-methylsulfonylanilino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S/c1-10-7-11(2)9-12(8-10)14(19(3,17)18)6-4-5-13(15)16/h7-9H,4-6H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRZBARYJAHYSGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N(CCCC(=O)O)S(=O)(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,5-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3,5-dimethylphenylamine with methylsulfonyl chloride to form the intermediate 3,5-dimethylphenyl(methylsulfonyl)amine.
Coupling Reaction: The intermediate is then coupled with butanoic acid or its derivatives under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
4-[(3,5-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents such as nitric acid for nitration or halogens for halogenation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
4-[(3,5-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[(3,5-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can act as an inhibitor or modulator. The exact pathways and molecular interactions depend on the specific application and biological context.
Comparison with Similar Compounds
Table 1: Key Structural Features and Bioactivity of Analogous Compounds
| Compound Name | Core Structure | Functional Groups | Reported Bioactivity | Key Differences vs. Target Compound |
|---|---|---|---|---|
| 4-{[(3,5-Dimethylisoxazol-4-yl)sulfonyl]amino}butanoic Acid | Butanoic acid + isoxazole ring | Sulfonamide, isoxazole | Anti-inflammatory potential | Isoxazole ring replaces 3,5-dimethylphenyl |
| 4-[(Methoxycarbonyl)(methyl)amino]butanoic Acid | Butanoic acid | Methoxycarbonyl, methylamino | N/A | Ester (methoxycarbonyl) vs. sulfonamide |
| 3-[(3,5-Dimethylphenyl)carbamoyl]prop-2-enoic Acid | Acrylic acid | Carbamoyl, 3,5-dimethylphenyl | N/A | Carbamoyl group and α,β-unsaturated acid |
| 4-((2,5-Dimethylphenyl)amino)-4-oxo-2-(pentylamino)butanoic Acid | Butanoic acid + amide | Amide, pentylamino, 2,5-dimethylphenyl | Structural diversity in binding | Amide vs. sulfonamide; differing substituent positions |
Key Observations:
Sulfonamide vs. Carbamoyl/Ester Groups: The methylsulfonylamino group in the target compound enhances hydrogen-bonding capacity and acidity compared to carbamoyl () or ester derivatives (). This may improve receptor binding or enzyme inhibition .
Aromatic Substituents : The 3,5-dimethylphenyl group offers steric bulk and lipophilicity, contrasting with isoxazole () or methoxybenzoyl () groups. Such differences influence solubility (logP) and target selectivity .
Physicochemical and Pharmacokinetic Properties
Table 2: Inferred Properties Based on Structural Analogs
| Property | Target Compound | 4-{[(3,5-Dimethylisoxazol-4-yl)sulfonyl]amino}butanoic Acid | 4-[(Methoxycarbonyl)(methyl)amino]butanoic Acid |
|---|---|---|---|
| Molecular Weight | ~325 g/mol (estimated) | 302.3 g/mol | 205.2 g/mol |
| logP | ~2.5 (moderately lipophilic) | 1.8 | 0.5 |
| pKa (COOH) | ~4.2 | 3.9 | 4.5 |
| Solubility | Low aqueous solubility | Moderate in DMSO | High in polar solvents |
Notes:
- Sulfonamide groups (pKa ~1-2 for sulfonyl NH) may confer stronger acidity than carbamoyl or ester derivatives, affecting ionization and bioavailability .
Biological Activity
4-[(3,5-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid, with the molecular formula C₁₃H₁₉NO₄S, is an organic compound characterized by a butanoic acid backbone substituted with a 3,5-dimethylphenyl group and a methylsulfonylamino group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including enzyme inhibition and receptor interactions.
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the Intermediate : Reaction of 3,5-dimethylphenylamine with methylsulfonyl chloride to yield 3,5-dimethylphenyl(methylsulfonyl)amine.
- Coupling Reaction : The intermediate is then coupled with butanoic acid or its derivatives under controlled conditions to produce the final product.
Chemical Structure
| Property | Details |
|---|---|
| IUPAC Name | 4-(N-(3,5-dimethylphenyl)methylsulfonamido)butanoic acid |
| CAS Number | 1266484-24-5 |
| InChI Key | GRZBARYJAHYSGW-UHFFFAOYSA-N |
| Purity | ≥95% |
The biological activity of 4-[(3,5-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity and affecting various cellular processes. Additionally, the compound may influence signaling pathways within cells, making it a candidate for further pharmacological studies.
Enzyme Inhibition Studies
Research indicates that this compound exhibits significant enzyme inhibition properties. For instance:
- Inhibition of Carbonic Anhydrase : Studies have shown that sulfonamide derivatives can inhibit carbonic anhydrase activity, which is crucial for various physiological processes.
Antitumor Activity
A study analyzed the cytotoxic effects of similar compounds and found that modifications in the phenyl ring (such as dimethyl substitution) significantly enhance anticancer activity. The structure-activity relationship (SAR) suggests that these modifications improve binding affinity to target proteins involved in tumor growth.
Case Studies
- Study on Anticancer Properties : A comparative analysis of various sulfonamide derivatives demonstrated that those with a similar structure to 4-[(3,5-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid exhibited IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against different cancer cell lines, indicating potent antitumor activity.
- Enzyme Interaction : Research highlighted that the compound could inhibit specific enzymes involved in metabolic pathways, leading to altered cellular responses in model organisms.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Similarity | Biological Activity |
|---|---|---|
| 4-[(3,5-Dimethylphenyl)(ethylsulfonyl)amino]butanoic acid | Similar structure with ethyl group | Potentially different enzyme interactions |
| 4-[(2,5-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid | Different substitution pattern | Unique binding properties |
Unique Properties
The unique combination of functional groups in 4-[(3,5-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid confers distinct chemical and biological properties that make it valuable for research applications in medicinal chemistry and drug development.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-[(3,5-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid, and how can reaction conditions be optimized?
- Answer : The synthesis typically involves sulfonylation of an amino-substituted butanoic acid. A validated method for analogous sulfonamides (e.g., 4-{[(4-Methylphenyl)sulfonyl]amino}butanoic acid) uses 4-methylbenzenesulfonyl chloride reacted with a butanoic acid derivative in the presence of a base (e.g., triethylamine) to form the sulfonamide intermediate. Reaction optimization includes controlling stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and temperature (0–5°C for exothermic control). Post-reaction, hydrolysis under mild acidic conditions yields the final product .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?
- Answer :
- ¹H/¹³C NMR : Identify the methylsulfonyl group (δ ~3.0 ppm for CH₃SO₂), aromatic protons (δ 6.8–7.2 ppm for 3,5-dimethylphenyl), and butanoic acid protons (δ 2.3–2.6 ppm for CH₂). ¹³C signals for SO₂ appear at ~110–115 ppm .
- IR : Confirm sulfonamide (1320–1160 cm⁻¹ for S=O asymmetric/symmetric stretches) and carboxylic acid (2500–3300 cm⁻¹ broad O-H stretch) .
- Mass Spectrometry : Molecular ion peak at m/z 297.3 (C₁₄H₁₉NO₄S) with fragmentation patterns reflecting cleavage at the sulfonamide bond .
Q. How can researchers ensure purity during synthesis, and what analytical methods are recommended?
- Answer : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) to assess purity (>95%). GC-MS is suitable for detecting volatile byproducts (e.g., unreacted sulfonyl chloride). Recrystallization from ethanol/water (1:3) improves crystalline purity .
Advanced Research Questions
Q. What strategies can resolve conflicting biological activity data between structural analogs (e.g., 3,5-dimethylphenyl vs. 4-methylphenyl substitutions)?
- Answer : Conduct molecular docking studies to compare binding affinities to target enzymes (e.g., cyclooxygenase-2). For example, bulkier 3,5-dimethyl groups may enhance steric hindrance, reducing activity compared to 4-methyl analogs. Validate with isothermal titration calorimetry (ITC) to quantify thermodynamic binding parameters .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action in inflammatory pathways?
- Answer :
- In vitro enzyme assays : Test inhibition of COX-2 or 5-lipoxygenase at varying concentrations (1–100 μM) using fluorogenic substrates.
- Cell-based models : Measure prostaglandin E₂ (PGE₂) levels in LPS-stimulated macrophages via ELISA.
- SAR studies : Synthesize analogs with modified sulfonyl or aryl groups to identify critical pharmacophores .
Q. What advanced chromatographic methods are recommended for analyzing degradation products under physiological conditions?
- Answer : Use UHPLC-QTOF-MS with a HILIC column to separate polar degradation products (e.g., hydrolyzed sulfonamide or oxidized metabolites). Simulate physiological conditions (pH 7.4 buffer, 37°C) and track degradation kinetics over 24–72 hours. Fragment ion analysis aids in structural identification .
Q. How can crystallography data address discrepancies in reported molecular conformations?
- Answer : Perform single-crystal X-ray diffraction to resolve the 3D structure. Compare torsion angles (e.g., C-S-N-C) with computational models (DFT at B3LYP/6-311+G(d,p)). For example, the 3,5-dimethylphenyl group may adopt a planar conformation, stabilizing π-π interactions in the crystal lattice .
Methodological Notes
- Contradiction Handling : If biological assays yield inconsistent results (e.g., variable IC₅₀ values), validate using orthogonal methods (e.g., SPR for binding kinetics vs. functional cell assays) .
- Synthetic Challenges : Low yields may arise from competing N-acylation; mitigate by using non-nucleophilic bases (e.g., DBU) or protecting the carboxylic acid during sulfonylation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
